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Bis-(2-trifluoromethoxy-ethyl)-amine

Cat. No.: B12106433
M. Wt: 241.13 g/mol
InChI Key: HCUDUAUFDNNYTA-UHFFFAOYSA-N
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Description

The Strategic Importance of Organofluorine Compounds in Modern Chemistry

Organofluorine compounds are of immense strategic importance in contemporary chemistry, largely due to the profound influence of fluorine on the physicochemical properties of molecules. numberanalytics.comnumberanalytics.com The introduction of fluorine can dramatically alter a compound's stability, reactivity, and biological activity. numberanalytics.comnih.gov

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic landscape of a molecule. nih.govnumberanalytics.com The strong electron-withdrawing nature of fluorine creates a highly polarized C-F bond, which is the strongest single bond in organic chemistry. nih.govwikipedia.org This high bond strength contributes to the exceptional thermal and chemical stability of many organofluorine compounds. wikipedia.orgnumberanalytics.com

The presence of fluorine can also modulate the reactivity of neighboring functional groups. For instance, the electron-withdrawing effect of a trifluoromethyl group (-CF3) can significantly enhance the electrophilicity of an adjacent cationic center. nih.gov This property is often exploited in the design of novel catalysts and reagents. nih.gov Furthermore, the introduction of fluorine can influence the acidity or basicity of a molecule. In the case of amines, the presence of fluorine-containing substituents generally weakens their basicity due to the inductive withdrawal of electron density from the nitrogen atom. alfa-chemistry.com

The trifluoromethoxy group (-OCF3) is an increasingly important substituent in medicinal and materials chemistry. mdpi.com Beyond its strong electron-withdrawing inductive effect, the -OCF3 group exhibits notable stereoelectronic effects. wikipedia.org These effects arise from the interactions between the orbitals of the substituent and the rest of the molecule.

A key stereoelectronic effect of the trifluoromethoxy group is its influence on molecular conformation. wikipedia.org For example, in (trifluoromethoxy)benzene, the O-CF3 bond is oriented perpendicular to the plane of the phenyl ring, a stark contrast to the coplanar arrangement of the methyl group in anisole. wikipedia.org This conformational preference is attributed to stabilizing hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the C-F bonds, as well as the minimization of destabilizing interactions. Such conformational control can have significant implications for a molecule's ability to bind to biological targets or participate in specific chemical reactions. researchgate.net

Overview of Secondary Amine Structures in Chemical Synthesis and Research

Secondary amines are organic compounds characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. fiveable.me They are fundamental building blocks in organic synthesis and are integral to the structure of many important molecules, including a vast number of pharmaceuticals and natural products. enamine.netresearchgate.net

The reactivity of secondary amines is dictated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic character. They readily participate in a wide range of chemical transformations, including N-alkylation, acylation, and condensation reactions to form imines, which can be further reduced to form more complex amines. youtube.comorganic-chemistry.org The steric hindrance and electronic effects of the two substituents on the nitrogen atom play a crucial role in modulating their reactivity and basicity. fiveable.me

Historical Context and Evolution of Research on Related Fluorinated Amines

The study of fluorinated amines has a rich history, dating back to the mid-20th century. acs.org Early research focused on the development of synthetic methods to introduce fluorine into amine-containing molecules. The initial approaches were often challenging due to the high reactivity of fluorinating agents. nih.gov

A significant advancement in the field was the development of methods for the synthesis of trifluoromethylated amines. These compounds have garnered considerable attention due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, which are highly desirable in drug design. mdpi.comresearchgate.net More recently, research has focused on developing more efficient and selective methods for the synthesis of a diverse range of fluorinated amines, including those containing the trifluoromethoxy group. nih.govacs.org These efforts have been driven by the increasing demand for novel fluorinated building blocks in various fields of chemical science. alfa-chemistry.com The synthesis of related compounds, such as bis(2,2,2-trifluoroethyl)amine, has been documented, providing valuable insights into the preparation and properties of fluorinated secondary amines. cymitquimica.comnih.govchemicalbook.com

Interactive Data Table: Properties of a Structurally Related Fluorinated Amine

The following table provides data for Bis(2,2,2-trifluoroethyl)amine, a compound structurally similar to Bis-(2-trifluoromethoxy-ethyl)-amine. These values can serve as a reference for predicting the properties of the title compound. The introduction of an oxygen atom in the trifluoromethoxy group is expected to influence these properties, likely increasing the polarity and altering the boiling point and density.

PropertyValue for Bis(2,2,2-trifluoroethyl)aminePredicted Influence of -OCF3 vs. -CF3
Molecular Formula C4H5F6N cymitquimica.comC6H9F6NO
Molecular Weight 181.08 g/mol nih.govHigher
Boiling Point Not readily availableLikely higher due to increased polarity
Density Not readily availableLikely higher
Hydrogen Bond Donor Count 1 nih.gov1
Hydrogen Bond Acceptor Count 7 nih.govHigher due to ether oxygen
LogP (Lipophilicity) 2 nih.govPotentially higher

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9F6NO2 B12106433 Bis-(2-trifluoromethoxy-ethyl)-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9F6NO2

Molecular Weight

241.13 g/mol

IUPAC Name

2-(trifluoromethoxy)-N-[2-(trifluoromethoxy)ethyl]ethanamine

InChI

InChI=1S/C6H9F6NO2/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12/h13H,1-4H2

InChI Key

HCUDUAUFDNNYTA-UHFFFAOYSA-N

Canonical SMILES

C(COC(F)(F)F)NCCOC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Bis 2 Trifluoromethoxy Ethyl Amine and Analogous Fluorinated Amines

Direct Synthesis Approaches

Direct methods for the synthesis of fluorinated amines involve the formation of the carbon-nitrogen bond of the amine in a way that directly incorporates the fluorinated alkyl or aryl group.

Alkylation or Arylation Reactions of Nitrogen-Containing Precursors

Amine alkylation is a fundamental reaction type involving the nucleophilic substitution of an alkyl halide by an amine. wikipedia.org In this approach, ammonia (B1221849) or a primary amine reacts with an alkyl halide to form a more substituted amine. wikipedia.org For the synthesis of a symmetrical secondary amine like Bis-(2-trifluoromethoxy-ethyl)-amine, ammonia could theoretically be reacted with two equivalents of a suitable 2-trifluoromethoxy-ethyl electrophile, such as 2-trifluoromethoxy-ethyl halide.

Industrially, this method is used to produce compounds like ethylenediamine (B42938) from 1,2-dichloroethane (B1671644) and ammonia. wikipedia.org While effective, a key challenge in this method is controlling the degree of alkylation, as the primary amine product can compete with the starting ammonia for the alkyl halide, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.org The use of a mixed oxide catalyst (Al2O3–OK) has been shown to facilitate the N-alkylation of amines with alkyl halides at room temperature. researchgate.net

For aryl amines, direct arylation is more challenging and often requires activated aryl halides or specialized catalytic systems like the Buchwald-Hartwig reaction, which uses palladium catalysts. wikipedia.org

Strategies for N-Trifluoromethylation of Amine Substrates

The direct introduction of a trifluoromethyl (-CF3) group onto the nitrogen atom of an amine is a powerful strategy for modulating the amine's basicity and lipophilicity. chinesechemsoc.orgchinesechemsoc.org Several methods have been developed for this transformation, often utilizing specialized reagents.

One notable protocol uses carbon disulfide (CS2) and silver fluoride (B91410) (AgF) to achieve the N-trifluoromethylation of secondary amines in a single step. chinesechemsoc.orgchinesechemsoc.org This method is versatile, tolerating a range of functional groups. chinesechemsoc.org The proposed mechanism involves the reaction of the amine with CS2 to form a carbamodithioic acid, which then undergoes desulfurization and fluorination with AgF. chinesechemsoc.orgchinesechemsoc.org

Another innovative approach employs a bench-stable trifluoromethyl source, (Me4N)SCF3, in combination with AgF. nih.gov This one-pot procedure involves an umpolung (polarity reversal) strategy, where the typically nucleophilic amine reacts with the SCF3- anion to generate a thiocarbamoyl fluoride intermediate, which is then converted to the N-CF3 product by AgF. nih.gov This method demonstrates high functional group tolerance and has been successfully applied to the late-stage trifluoromethylation of complex drug molecules. nih.gov

Table 1: Comparison of N-Trifluoromethylation Methods for Secondary Amines
Reagent SystemKey FeaturesSubstrate ScopeExample YieldsReference
CS2 / AgFOne-step, operationally simple.Wide range of N,N-dialkyl and N-(hetero)aromatic amines. Tolerates amides, carbamates, and hydroxyl groups.Up to 98% chinesechemsoc.orgchinesechemsoc.org
(Me4N)SCF3 / AgFUmpolung strategy, uses bench-stable CF3 source, mild conditions.Broad functional group tolerance including carbonyls, alkenes, alkynes, and complex pharmaceuticals.88-98% for drug analogues like Sildenafil and Amitriptyline. nih.gov
Iodine / AgF / t-BuMe2SiHOxidative fluorination of isocyanides, mild conditions, simple workup.Broad substrate scope with good functional group tolerance.Good to excellent yields. nih.gov

Amination Reactions Involving Fluorinated Electrophiles

This strategy involves the reaction of an amine nucleophile with a fluorinated electrophile. A photocatalytic method has been developed for the carbonyl trifluoromethylative amination, which allows for the rapid construction of β-trifluoromethylated tertiary amines from aldehydes, secondary amines, and a CF3 radical source. rsc.org This metal-free approach proceeds under mild, operationally straightforward conditions. rsc.org

Another example is the reaction of the 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation, generated from a trifluoromethyl N,N-aminal, with various nucleophiles. researchgate.net This allows for the synthesis of trifluoromethylated alkynylamines and homoallylic amines. researchgate.net The development of methods for the direct amination of unactivated α-hydroxy ketones using non-nucleophilic amine derivatives also represents a promising route to α-amino ketones, avoiding common side reactions. acs.org

Reductive Pathways for Fluorinated Amine Formation

Reductive amination is a versatile and widely used method for synthesizing amines. youtube.com This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of fluorinated amines, this can involve reacting a fluorinated carbonyl compound with an amine or a carbonyl compound with a fluorinated amine, followed by reduction.

A key advantage of this method is the ability to perform it as a "one-pot" procedure using specific reducing agents like sodium cyanoborohydride (NaCNBH3), which selectively reduces the iminium ion in the presence of the starting carbonyl compound. youtube.comnih.gov The reduction of pre-formed fluorinated imines is also a common strategy. nih.govorganic-chemistry.org For example, enantioselective reduction of α-trifluoromethylated imines using a chiral boro-phosphate catalyst and catecholborane as the hydride source can produce chiral α-trifluoromethylated amines with high yields and excellent enantioselectivity. organic-chemistry.org

Table 2: Reductive Pathways to Fluorinated Amines
Starting MaterialsReducing AgentProduct TypeKey FeaturesReference
Aldehyde/Ketone + AmineNaCNBH3Primary, Secondary, or Tertiary AminesOne-pot reaction; selective reduction of iminium ion. youtube.com
18F-Fluoro-2-deoxyglucose + Lipophilic AmineNaCNBH318F-FluorodeoxyglucaminesCouples hydrophilic fluorinated sugar to lipophilic amines. nih.gov
α-Trifluoromethylated IminesCatecholborane / Chiral Boro-phosphate catalystChiral α-Trifluoromethylated AminesHigh enantioselectivity under mild conditions. organic-chemistry.org
Fluorinated NitroalkanesReduction following trifluoromethylationα-(Trifluoromethyl)aminesAccess to complex nitrogen-containing molecules. organic-chemistry.org

Indirect Synthetic Routes and Precursor Utilization

Indirect routes construct the target fluorinated amine by modifying a precursor that already contains the essential fluorinated carbon skeleton.

Derivatization from Functionalized Trifluoromethylated Building Blocks

The use of pre-synthesized, functionalized fluorinated building blocks is a powerful and common strategy in fluorine chemistry. nih.gov This approach allows for the incorporation of complex fluorinated moieties late in a synthetic sequence. For a target like this compound, this could involve synthesizing a building block such as 2-trifluoromethoxy-ethanol or a derivative, and then introducing the amine functionality.

For example, 2- and 3-trifluoromethylmorpholines have been prepared from commercially available 2-trifluoromethyloxirane. researchgate.netenamine.net The oxirane serves as a versatile three-carbon building block that can be elaborated into the target heterocyclic amines. researchgate.netenamine.net Similarly, trifluoromethylated amino alcohols have been synthesized from monoterpene-based β-keto-benzyl-O-oximes by reaction with the Ruppert-Prakash reagent (TMSCF3), followed by reduction. mdpi.com

Trifluoromethyl N,N-aminals are another class of useful building blocks, as they can be converted into a variety of α-fluorinated amines via iminium ion intermediates. researchgate.net These precursors can be synthesized directly from nitrogen heterocycles using plasma technology in a continuous flow microreactor. researchgate.net The subsequent reduction of these N,N-aminals provides access to N-trifluoroethyl amines. researchgate.net The development of such building blocks is crucial as it simplifies access to novel fluorinated compounds for applications in drug discovery and agrochemistry. researchgate.net

Ring-Opening Reactions with Fluorinated Heterocycles

The synthesis of fluorinated amines, including structures analogous to this compound, can be effectively achieved through the ring-opening of strained fluorinated heterocycles. This approach offers a direct route to incorporating fluoroalkyl chains into a target molecule.

One prominent method involves the hydrofluorination of aziridines. The reaction of N-protected aziridines with a source of hydrogen fluoride can lead to the formation of β-fluoroamines. organic-chemistry.org For instance, the use of amine-HF reagents, which can be generated in situ from benzoyl fluoride and a non-nucleophilic alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the presence of a Lewis base catalyst, provides a practical route for this transformation. organic-chemistry.org This method is noted for its broad substrate scope and proceeds under mild conditions. organic-chemistry.org The regioselectivity of the ring-opening is a key consideration, particularly with unsymmetrically substituted aziridines. organic-chemistry.orgacs.org

Another significant strategy is the superacid-induced ring-opening of fluorinated oxetanes and 1,2-oxazetidines. cdnsciencepub.com Systems like HF/AsF₅ and HF/SbF₅ can effectively open these small rings, adding HF across a carbon-heteroatom bond to yield fluorinated alcohols and amines in high yields. cdnsciencepub.com In these superacidic media, excess HF serves as both the solvent and a reactant. cdnsciencepub.com The high acidity of the medium protonates the heteroatom (typically nitrogen over oxygen), facilitating the cleavage of a C-N or C-O bond. cdnsciencepub.com This method is particularly effective for heterocycles that are otherwise resistant to ring-opening, though some highly fluorinated substrates may require more forcing conditions. cdnsciencepub.com

A hypothetical pathway to an intermediate for this compound could involve the ring-opening of a 3-(trifluoromethoxy)azetidine (B2851790) derivative. The cleavage of the C-N bond by a suitable nucleophile would yield the desired 2-trifluoromethoxy-ethyl amine backbone.

Catalytic Systems in the Synthesis of Fluorinated Amines

Transition metal catalysis provides a powerful and versatile platform for the synthesis of fluorinated amines, enabling the formation of carbon-nitrogen bonds under a variety of conditions.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are cornerstone methods for synthesizing aryl and alkyl amines. acs.orgnih.gov These reactions typically involve the coupling of an amine with an aryl or alkyl halide or triflate in the presence of a palladium catalyst and a base. acs.org

The synthesis of fluoroalkylanilines has been successfully demonstrated through the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. nih.govnih.gov A key challenge in these reactions is the potential instability of the fluorinated amine products under the typical strong base and high-temperature conditions. nih.govnih.gov To overcome this, milder bases such as potassium phenoxide (KOPh) have been employed successfully. nih.gov The use of specialized phosphine (B1218219) ligands, such as AdBippyPhos, is crucial for achieving high yields and functional group tolerance with low catalyst loadings. nih.gov The mechanism often involves the formation of an arylpalladium-amido intermediate, with the turnover-limiting step being the reductive elimination to form the C-N bond, a step that is influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.govnih.gov

A hypothetical synthesis of this compound could be envisioned via a double N-alkylation of ammonia or a primary amine with a 2-trifluoromethoxy-ethyl halide, mediated by a suitable palladium catalyst system.

Other Transition Metal-Mediated Coupling Reactions

While palladium is the most common catalyst for C-N bond formation, other transition metals have also been effectively utilized. nih.gov Nickel, in particular, has emerged as a cost-effective and efficient alternative for amination reactions. acs.org Nickel-catalyzed aminations of aryl fluorosulfonates, for example, can be achieved using a combination of Ni(COD)₂ and a ligand such as DPPF. acs.org These reactions proceed under mild conditions and show good functional group tolerance. acs.org

Copper-catalyzed reactions also represent an important class of C-N coupling methodologies. Although often requiring higher temperatures than palladium systems, copper catalysis is a mature field for amine synthesis. nih.gov The development of new ligands continues to expand the scope and mildness of these transformations.

Recent advancements have also seen the development of transition-metal-free amination methods, although these often require harsh conditions or specific activating groups on the substrates. nih.gov

Methodological Advancements and Optimization Strategies

The efficiency and outcome of fluorinated amine syntheses are highly dependent on carefully controlled reaction parameters. Optimization of solvent, temperature, catalyst system, and ligand design is critical for achieving high yields and selectivity.

Solvent and Temperature Dependence in Reaction Efficiency

The choice of solvent and reaction temperature can dramatically influence the course of a chemical reaction, often determining the balance between desired and undesired pathways. In the synthesis of fluorinated amines, these parameters are critical for controlling reaction efficiency and selectivity.

For example, in the reactions of lithium dialkylaminoborohydrides with alkyl halides, the solvent system can dictate whether amination or reduction occurs. latech.edu In pure tetrahydrofuran (B95107) (THF), a mixture of products can be observed, while the addition of dioxane favors the amination pathway. latech.edu Temperature also plays a crucial role; lower temperatures tend to favor amination, whereas higher temperatures can increase the amount of competing reduction product. latech.edu

In catalytic reactions, temperature can affect catalyst stability and activity. For the synthesis of certain isocoumarins via a bis(triflyl)ethylation and cyclization sequence, the reaction temperature was found to be critical. nih.govacs.org Low temperatures resulted in no conversion, while excessively high temperatures led to the formation of complex mixtures and side products, particularly for electron-poor substrates. nih.govacs.org Similarly, in a palladium-catalyzed three-component reaction to form fluorinated pyrroline (B1223166) aminals, screening of various solvents and temperatures was necessary to optimize the yield of the desired product. acs.org

Table 1: Effect of Solvent and Temperature on Reaction Outcomes
Reaction TypeSubstrateConditionsSolventTemperature (°C)Primary OutcomeReference
Amination/ReductionMethyl IodideiPr-LABTHFLowAmination favored latech.edu
Amination/ReductionMethyl IodideiPr-LABTHFHighReduction competes latech.edu
Amination/ReductionMethyl IodideiPr-LABDioxaneAmbientExclusive amination latech.edu
Cyclization2-EthynylbenzoateYanai's ReagentAcetonitrile-40No conversion nih.govacs.org
Cyclization2-EthynylbenzoateYanai's ReagentAcetonitrile40Excellent yield nih.govacs.org
Cyclization4-Fluorophenyl substituted 2-ethynylbenzoateYanai's ReagentAcetonitrile100Complex mixture nih.govacs.org

Influence of Catalyst Loading and Ligand Design

In transition metal-catalyzed reactions, the nature of the ligand and the amount of catalyst used are paramount for success. The ligand stabilizes the metal center, modulates its reactivity, and can influence the selectivity of the reaction.

For palladium-catalyzed aminations of fluoroalkylamines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination. nih.gov The use of the AdBippyPhos ligand, for instance, allowed for the successful coupling of fluoroalkylamines with aryl halides at very low catalyst loadings (often less than 0.5 mol %). nih.gov This efficiency is crucial for making processes more economical and reducing metal contamination in the final product.

The design of fluorinated ligands for metal complexes is also an area of active research. mdpi.com Fluorination of the ligand can alter the physicochemical and biological properties of the resulting metallodrug or catalyst. mdpi.com In the context of catalysis, modifying the electronic properties of the ligand through fluorination can fine-tune the reactivity of the metal center, potentially leading to improved catalytic performance.

The development of catalyst systems often involves screening a variety of ligands to find the optimal match for a specific substrate class. In the palladium-catalyzed amination of aryl fluorosulfonates, the combination of a palladium precursor like CpPd(cinnamyl) with a specific ligand such as Xantphos was found to be effective. acs.org This highlights that a "one-size-fits-all" approach is rarely applicable, and careful optimization of the metal-ligand combination is necessary for each new application.

Table 2: Examples of Catalyst Systems in Fluorinated Amine Synthesis
ReactionCatalyst PrecursorLigandCatalyst Loading (mol %)BaseKey FeatureReference
Arylation of Fluoroalkylamines[Pd(allyl)Cl]₂AdBippyPhos<0.5KOPhHigh efficiency with mild base nih.gov
Amination of Aryl FluorosulfonatesCpPd(cinnamyl)XantphosNot specifiedNot specifiedCoupling of less-activated electrophiles acs.org
Amination of Aryl FluorosulfonatesNi(COD)₂DPPFNot specifiedNot specifiedNickel-catalyzed alternative acs.org
Three-Component Pyrroline SynthesisPd₂(dba)₃Xantphos2.5Cs₂CO₃Cascade reaction for heterocycle synthesis acs.org

Advanced Purification Techniques for Fluorinated Amines

The isolation and purification of fluorinated amines, including this compound, from reaction mixtures are critical steps to ensure high purity for their intended applications. The unique physicochemical properties conferred by fluorine atoms, such as high lipophilicity and altered basicity, often necessitate specialized purification strategies compared to their non-fluorinated analogs. nih.govnih.gov Advanced techniques typically involve a combination of chromatography, distillation, crystallization, and extraction methods tailored to the specific properties of the target compound and the impurities present.

A significant challenge in purifying amines is their basic nature, which can lead to strong interactions with acidic stationary phases like silica (B1680970) gel in chromatography. biotage.com Furthermore, some fluorinated amines exhibit sensitivity to water, which can lead to degradation during aqueous workup procedures, making non-aqueous and rapid purification methods highly desirable. nih.govacs.org

Chromatographic Methods

Chromatography is a cornerstone of purification for fluorinated amines, with several specialized approaches developed to handle their unique characteristics.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating fluorinated amines from their non-fluorinated counterparts and other impurities. nih.gov The choice of stationary and mobile phases is crucial. Research has shown that using a fluorocarbon column with a hydrocarbon eluent, or conversely, a hydrocarbon column with a fluorocarbon eluent, provides effective separation, leveraging the "fluorophilicity" of the analytes. nih.gov For many applications, reversed-phase columns, such as a C18 column, are employed under specific conditions. acs.org In some cases, pre-column derivatization is used to enhance detection and separation of aliphatic amines. sigmaaldrich.com

Flash Chromatography with Functionalized Media: To overcome the issue of strong interaction between basic amines and acidic silica, amine-functionalized silica gel is often used. biotage.com This modified stationary phase masks the acidic silanol (B1196071) groups, leading to improved peak shapes and more efficient separation using simpler solvent systems like hexane/ethyl acetate, often eliminating the need for amine additives in the mobile phase. biotage.com

Thin-Layer Chromatography (TLC): TLC is frequently used to monitor reaction progress and to develop optimal solvent systems for larger-scale column chromatography separations of aromatic amines and their derivatives. capes.gov.br

TechniqueStationary PhaseMobile Phase PrincipleApplication Note
HPLC Fluorocarbon or Hydrocarbon (e.g., C18) nih.govacs.orgComplementary Fluorous/Hydrocarbon nature nih.govExploits fluorophilicity for separating fluorinated and non-fluorinated compounds. nih.gov
Flash Chromatography Amine-functionalized Silica biotage.comSimple organic gradients (e.g., Hexane/EtOAc) biotage.comMitigates strong acid-base interactions, simplifying purification of basic amines. biotage.com

Distillation Techniques

Distillation is a primary method for purifying volatile fluorinated amines, particularly after initial synthesis to remove solvents and certain byproducts.

Fractional Distillation: For highly volatile compounds like bis(trifluoromethyl)amine, careful fractional distillation at low temperatures is essential for achieving high purity. google.com This method separates compounds based on differences in their boiling points. The process often requires specialized low-temperature distillation units to handle gases that condense into liquids at sub-zero temperatures. google.com

Simple and Vacuum Distillation: Simpler distillation setups can be used to remove high-boiling impurities or solvents. For instance, crude product mixtures can be subjected to simple distillation to separate the desired amine from non-volatile salts or starting materials. researchgate.net

Crystallization and Filtration

Crystallization is a key technology for obtaining high-purity, solid fluorinated compounds. researchgate.net

Recrystallization: This classic technique involves dissolving the crude product in a suitable solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is often determined empirically. For some amine derivatives, crystallization from solvents like acetone, acetonitrile, or ethanol (B145695) is effective. acs.org

Filtration through Solid Agents: For compounds that are sensitive to aqueous workups, a simple and effective purification method is filtration through an inert agent like Celite. nih.govacs.org This procedure can efficiently remove solid reagents or byproducts, such as silver salts used in certain fluorination reactions, providing a non-aqueous workup that preserves the integrity of the desired product. acs.org

Extraction and Chemical Purification Methods

These methods are often used as initial purification steps to remove bulk impurities from the reaction mixture.

Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as an organic solvent (e.g., diethyl ether) and an aqueous solution. researchgate.net It is a common first step to remove inorganic salts and water-soluble impurities.

Treatment with Hydrated Alkali: A specialized process for the simultaneous purification and drying of amines involves treatment with a hydrated alkali. google.com This single-step method can effectively remove inorganic impurities like excess caustic and sodium chloride, as well as water, from the crude amine product. google.com

MethodPrincipleTarget ImpuritiesReference
Fractional Distillation Separation by boiling pointVolatile byproducts google.com
Crystallization Differential solubilityGeneral impurities researchgate.net
Celite Filtration Physical separation of solidsInsoluble reagents/byproducts nih.govacs.org
Alkali Treatment Chemical reaction and phase separationWater, inorganic salts, acid google.com

Reactivity and Mechanistic Studies of Bis 2 Trifluoromethoxy Ethyl Amine and Its Derivatives

Fundamental Reactivity Modes of Bis-(2-trifluoromethoxy-ethyl)-amine

The reactivity of this compound is significantly influenced by the presence of the amine nitrogen and the two trifluoromethoxy groups. These functional groups dictate the molecule's behavior as a nucleophile and its susceptibility to electrophilic attack.

Nucleophilic Properties of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the introduction of fluorine atoms into the ethyl chains significantly impacts this nucleophilicity. The strong electron-withdrawing nature of the trifluoromethoxy (-OCF3) groups reduces the electron density on the nitrogen atom, thereby weakening its basicity and nucleophilicity compared to non-fluorinated dialkylamines. alfa-chemistry.com This effect is a common phenomenon observed in fluorinated amines. alfa-chemistry.com

The nucleophilicity of amines is also influenced by the solvent. In protic solvents, smaller, more strongly solvated anions exhibit reduced nucleophilicity due to the energy required to strip away solvent molecules. khanacademy.org Conversely, in polar aprotic solvents, which lack acidic protons to form strong hydrogen bonds, anions like fluoride (B91410) become better nucleophiles. khanacademy.org While this compound is a neutral molecule, the principles of solvation effects on nucleophilicity are still relevant to its reactivity.

Recent research has explored the in-situ generation of trifluoromethylamino nucleophiles for synthetic applications, highlighting the ongoing interest in harnessing the reactivity of fluorinated amines. acs.org

Electrophilic Activation and Susceptibility to Attack

While the amine nitrogen is nucleophilic, the molecule as a whole can be activated for electrophilic attack. The electron-withdrawing trifluoromethoxy groups create a degree of electron deficiency on the adjacent carbon atoms, although direct electrophilic attack on the carbon-fluorine bond is generally difficult. nih.gov

More commonly, electrophilic activation would involve the nitrogen atom. Protonation or Lewis acid coordination at the nitrogen would further decrease the electron density on the surrounding atoms, potentially making them more susceptible to subsequent reactions. The synthesis of various fluorinated amines often involves reactions with electrophilic reagents. acs.org

Role of Trifluoromethoxy Groups in Stabilizing or Destabilizing Intermediates

The trifluoromethoxy (-OCF3) group plays a dual role in influencing the stability of reaction intermediates. Its strong electron-withdrawing nature can destabilize carbocation intermediates that may form during a reaction. mdpi.com This is a key consideration in reactions proceeding through SN1-type pathways.

Conversely, the -OCF3 group can stabilize anionic intermediates, such as those formed during nucleophilic aromatic substitution (Meisenheimer complexes). mdpi.commdpi.com The presence of such electron-withdrawing groups is often a prerequisite for these reactions to occur. wikipedia.orgyoutube.com The trifluoromethoxy group's ability to delocalize negative charge through inductive effects is a significant factor in the stability of these intermediates. researchgate.net

Exploration of Reaction Mechanisms

The reaction mechanisms involving this compound and its derivatives are governed by the interplay of electronic and steric factors, primarily dictated by the fluorinated alkyl chains.

Investigation of SN1/SN2 Pathways and Substituent Effects

Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. masterorganicchemistry.comorganic-chemistry.org The choice of pathway is heavily influenced by the structure of the substrate, the nature of the leaving group, the nucleophile, and the solvent. nih.gov

For substrates like this compound, the primary carbons attached to the nitrogen would generally favor an SN2-type reaction. savemyexams.com The SN1 mechanism, which involves the formation of a carbocation intermediate, would be highly disfavored due to the powerful destabilizing effect of the adjacent electron-withdrawing trifluoromethoxy group. mdpi.comsavemyexams.com

Substituent effects are paramount in these reactions. The electron-withdrawing trifluoromethoxy groups decrease the nucleophilicity of the amine, which would slow down the rate of an SN2 reaction where the amine acts as the nucleophile. Conversely, if a derivative of this amine were the substrate, these groups would make the carbon atom more electrophilic and potentially more susceptible to nucleophilic attack, assuming a suitable leaving group is present.

Table 1: Factors Influencing SN1 vs. SN2 Pathways

FactorSN1 Favored bySN2 Favored byRelevance to this compound Derivatives
Substrate Tertiary > SecondaryPrimary > SecondaryThe primary carbons suggest a preference for SN2 pathways. savemyexams.com
Carbocation Stability More stable carbocationsN/A (no intermediate)The -OCF3 group would destabilize any carbocation formation, disfavoring SN1. mdpi.com
Nucleophile Weak nucleophilesStrong nucleophilesThe amine itself is a weakened nucleophile due to the -OCF3 groups. alfa-chemistry.com
Leaving Group Good leaving groupsGood leaving groupsA good leaving group is required for either pathway. organic-chemistry.org
Solvent Protic solventsAprotic solventsSolvent choice can modulate nucleophilicity and stabilize intermediates. khanacademy.org

Aromatic Nucleophilic Substitution Reactions and Meisenheimer Complex Formation

When a derivative of this compound, such as an N-aryl substituted version, is involved in aromatic nucleophilic substitution (SNAr), the reaction typically proceeds through an addition-elimination mechanism. wikipedia.orggovtpgcdatia.ac.in This mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.comyoutube.com

The formation and stability of the Meisenheimer complex are crucial for the reaction to proceed. nih.gov The presence of strong electron-withdrawing groups, such as the trifluoromethoxy group (or more commonly, a nitro group), on the aromatic ring is essential to stabilize the negative charge of this intermediate. wikipedia.orgyoutube.com The stability of the Meisenheimer complex can be computationally modeled to predict the site of nucleophilic attack. mdpi.comresearchgate.net

In the context of a Bis-(2-trifluoromethoxy-ethyl)-aniline derivative reacting with a nucleophile, the trifluoromethoxy groups on the ethyl chains would primarily exert an electronic effect on the nucleophilicity of the amine nitrogen, rather than directly participating in the resonance stabilization of the Meisenheimer complex on the aromatic ring. However, if a trifluoromethoxy group were substituted directly on the aromatic ring, it would play a significant role in activating the ring for SNAr. mdpi.com

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding and optimizing synthetic protocols. These aspects are directly influenced by the electronic effects of the trifluoromethoxy substituents.

Kinetic models have been developed for other fluorinated compounds, such as perfluoroalkyl acids (PFAAs), to predict their degradation rates under specific conditions nih.gov. Similar methodologies could theoretically be applied to study the reactivity of this compound. Such studies would involve monitoring the concentration of reactants over time under controlled conditions to determine the rate law and the rate constant. Activation energy (Ea) could then be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction This table is a hypothetical representation of data that would be collected in a kinetic study.

Temperature (K)Rate Constant (k, M⁻¹s⁻¹)
2980.05
3080.12
3180.28
3280.60

Note: The data in this table is illustrative and not based on experimental results for this compound.

Intramolecular hydrogen bonding can play a significant role in the conformation and reactivity of a molecule. In the case of derivatives of this compound, particularly those with appropriate functional groups, the formation of hydrogen bonds could influence reaction pathways and rates. For example, a hydrogen bond between the N-H proton and an oxygen atom of a substituent could pre-organize the molecule for a cyclization reaction, thereby lowering the activation energy.

While direct evidence for this compound is absent, studies on other systems highlight the importance of such interactions. For instance, neighboring group participation by an amide group has been shown to influence the stereochemical outcome of a reaction sigmaaldrich.com. Similarly, hydrogen bonding interactions are known to be critical in the binding of molecules to biological targets, as seen in the interaction between perfluorooctanesulfonic acid (PFOS) and aptamers acs.org.

Stereochemical Control and Diastereoselectivity in Reactions

When new chiral centers are formed during a reaction, controlling the stereochemical outcome is a primary goal for synthetic chemists. In reactions involving derivatives of this compound, achieving high diastereoselectivity would be crucial for synthesizing stereochemically pure products.

The strategies to achieve stereochemical control often rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled methods where the existing chirality in the molecule directs the stereochemical outcome of the reaction.

For cycloaddition reactions, which are powerful tools for constructing complex cyclic systems, achieving diastereoselectivity is a key challenge. For example, in asymmetric [3+2] cycloaddition reactions of N-2,2,2-trifluoroethylisatin ketimines, high diastereoselectivities have been reported using organocatalysts nih.gov. These results suggest that similar strategies could be applicable to derivatives of this compound to control the formation of new stereocenters.

Table 2: Illustrative Diastereoselectivity in a Hypothetical Cycloaddition Reaction This table illustrates the kind of data reported in studies on diastereoselective reactions.

CatalystSolventTemperature (°C)Diastereomeric Ratio (dr)
Catalyst AToluene2585:15
Catalyst BCH₂Cl₂095:5
Catalyst ACH₂Cl₂090:10

Note: The data in this table is for illustrative purposes and does not represent experimental results for this compound.

Computational and Theoretical Investigations

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are instrumental in understanding the molecular structure, stability, and electronic properties of molecules like Bis-(2-trifluoromethoxy-ethyl)-amine. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. It is frequently employed to determine the geometries of ground states and transition states, as well as their corresponding energies. For instance, in studies of related fluorinated compounds and amines, DFT calculations using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) have been successfully applied to predict molecular geometries and thermodynamic properties. researchgate.netmdpi.com

In a hypothetical DFT study of this compound, one would expect the initial geometry optimization to converge to a stable conformation, likely exhibiting a bent geometry around the central nitrogen atom, consistent with the VSEPR theory for secondary amines. libretexts.orgchemistrystudent.com The trifluoromethoxy groups (-OCF₃) are known to be strongly electron-withdrawing, which would influence the bond lengths and angles of the ethylamine (B1201723) backbone. nih.gov The C-N-C bond angle would be anticipated to be close to the tetrahedral angle of 109.5°, though potentially slightly larger due to steric hindrance between the two bulky trifluoromethoxy-ethyl groups. uomustansiriyah.edu.iq

Transition state calculations for reactions involving this compound, such as N-dealkylation or other transformations, would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry of the transition state would reveal the critical arrangement of atoms at the point of bond breaking and formation.

Table 1: Representative Calculated Geometrical Parameters for an Analogous Secondary Amine from DFT Studies

ParameterBond Length (Å) / Bond Angle (°)Reference Compound
C-N Bond Length1.47Trimethylamine uomustansiriyah.edu.iq
C-N-C Bond Angle108°Trimethylamine uomustansiriyah.edu.iq
Si-N Bond Length1.741(3)Tris(cyclopropylsilyl)amine researchgate.net
Si-N-Si Bond Angle119.6°Trisilylamine researchgate.net

This table presents data from analogous compounds to infer potential structural characteristics of this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of the lone pair of electrons. chemistrystudent.com The electron-withdrawing nature of the trifluoromethoxy groups would likely lower the energy of the HOMO compared to a non-fluorinated analogue like bis(2-methoxyethyl)amine, thereby reducing its basicity and nucleophilicity. libretexts.orgnih.gov The LUMO is likely to be distributed along the σ* orbitals of the C-O and C-F bonds. Computational studies on similar fluorinated compounds have shown that the presence of fluorine atoms can significantly influence the energies and distributions of the frontier orbitals. researchgate.netrsc.org

Table 2: Representative HOMO-LUMO Energies and Energy Gaps for Analogous Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiazole Derivative with N,N-Bis(2-methoxyethyl) Benzenesulfonamide--3.42 researchgate.net
Representative CF₃-containing compound 1-6.8-1.25.6
Representative CF₃-containing compound 2-7.1-1.55.6

This table provides examples of HOMO-LUMO gaps from related molecules to illustrate the expected range for fluorinated amines.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netmdpi.comyoutube.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Neutral regions are generally colored green. youtube.com

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom, corresponding to its lone pair of electrons. libretexts.org This confirms the nitrogen's role as a nucleophilic and basic center. Conversely, the highly electronegative fluorine atoms of the trifluoromethoxy groups would create regions of positive potential around the carbon and hydrogen atoms of the ethyl chains, making them more susceptible to nucleophilic attack. The oxygen atoms of the ether linkages would also contribute to the negative potential regions. Such maps are crucial for understanding intermolecular interactions and reactivity patterns. researchgate.net

Mechanistic Probing Through Computational Models

Computational models are essential for elucidating the detailed mechanisms of chemical reactions, providing insights into reaction pathways, transition state structures, and the factors that control reactivity and selectivity. acs.orgacs.org

Theoretical calculations can map out the entire potential energy surface of a reaction, identifying intermediates and transition states. For reactions involving amines, such as N-dealkylation, computational studies have provided detailed mechanistic insights. researchgate.netdntb.gov.uarsc.orgrug.nl For example, a DFT study on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 detailed a two-step mechanism involving Cα-H hydroxylation followed by decomposition of the resulting carbinolamine. rsc.org

A hypothetical computational study of the N-dealkylation of this compound would likely investigate the cleavage of one of the C-N bonds. The reaction pathway would be traced by calculating the energies of the reactant, transition state, and products. The transition state geometry would reveal the extent of bond breaking and bond formation at the energetic peak of the reaction. For instance, in a radical-mediated N-dealkylation, the transition state might involve the abstraction of a hydrogen atom from a carbon alpha to the nitrogen.

Computational models can predict the reactivity of different sites within a molecule and the selectivity of a reaction. For this compound, a key question would be the relative reactivity of the different C-H bonds in processes like oxidation or radical abstraction. The presence of the electron-withdrawing trifluoromethoxy groups would influence the stability of potential radical or cationic intermediates, thereby directing the regioselectivity of the reaction.

In studies of fluorinated compounds, computational methods have been used to explain and predict stereoselectivity. acs.org For example, DFT calculations have shown how the steric and electronic effects of ligands and substrates control the diastereoselectivity of reactions. acs.org Similar approaches could be applied to predict the outcome of reactions involving this compound, guiding the design of selective synthetic transformations. nih.govacs.org

Spectroscopic Property Simulations (General)

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights into their structure and electronic environment. For this compound, while direct simulation data is scarce, we can infer its likely spectroscopic features by examining studies on related fluorinated compounds.

The simulation of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹⁹F NMR, is a key technique for characterizing fluorinated molecules. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. youtube.com Computational methods like Density Functional Theory (DFT) have been shown to accurately predict ¹⁹F NMR chemical shifts, aiding in the structural elucidation of complex fluorinated molecules. brynmawr.edunih.gov For this compound, the fluorine atoms of the trifluoromethoxy group (-OCF₃) would be expected to produce a characteristic signal in the ¹⁹F NMR spectrum. The precise chemical shift would be influenced by the conformation of the ethyl chains and the electronic effects of the central nitrogen atom.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. nih.gov Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies. nih.gov For this compound, key vibrational modes would include the C-F stretching vibrations of the trifluoromethyl group, C-O-C stretching of the ether linkage, and C-N-C stretching of the amine core. The high electronegativity of the fluorine atoms is expected to shift the C-F stretching frequencies to higher wavenumbers. Anharmonic calculations, while more computationally intensive, can provide even more accurate predictions of vibrational spectra by accounting for the non-quadratic nature of the potential energy surface. sigmaaldrich.com

Table 1: Predicted Spectroscopic Features of this compound Based on Analogous Compounds
Spectroscopic TechniquePredicted Key FeatureInfluencing FactorsReference for Analogous Systems
¹⁹F NMRCharacteristic signal for the -OCF₃ groupMolecular conformation, electronic effects of the amine youtube.combrynmawr.edunih.gov
IR & Raman SpectroscopyHigh-frequency C-F stretching vibrationsElectronegativity of fluorine atoms nih.govnih.gov
IR & Raman SpectroscopyC-O-C and C-N-C stretching modesConformation of the ethyl chains nih.govnih.gov

Conformational Analysis and Energetics of Fluorinated Amine Systems

The rotation around the C-C and C-O bonds of the trifluoromethoxy-ethyl arms is a critical determinant of the molecule's conformation. Studies on analogous molecules, such as 1,2-dimethoxyethane, have shown a preference for gauche conformations around the central C-C bond due to stabilizing stereoelectronic effects. The introduction of fluorine atoms can significantly alter these preferences. The rotation of the trifluoromethyl (CF₃) group itself is also a factor. While the barrier to rotation for a CF₃ group is generally low in isolated molecules, steric hindrance within a larger molecule can lead to restricted rotation. mdpi.com

The geometry around the central nitrogen atom in this compound is expected to be pyramidal, similar to other secondary amines. The inversion barrier of the nitrogen atom, which leads to the interconversion of its enantiomeric pyramidal forms, is another energetic consideration.

The potential energy surface (PES) of a molecule maps its energy as a function of its geometric parameters. muni.cz For this compound, the PES would be complex due to the multiple rotatable bonds. Computational studies on related fluorinated ethers have provided insights into their potential energy surfaces, revealing the relative energies of different conformers and the transition states that connect them. nih.gov A comprehensive conformational analysis of this compound would involve systematically exploring the rotational space of the C-C, C-O, and C-N bonds to identify the low-energy conformers and the barriers between them.

Table 2: Key Conformational Features and Energetic Considerations for Fluorinated Amine Systems
Structural FeatureExpected Conformational PreferenceEnergetic ConsiderationReference for Analogous Systems
C-C bond of the ethyl chainLikely preference for gauche or anti conformers, influenced by fluorineTorsional strain and stereoelectronic effectsN/A
C-O bond of the ether linkageRotational isomers will existSteric interactions between the CF₃ group and the rest of the molecule nih.gov
Rotation of the -CF₃ groupRelatively low barrier, but can be hindered by steric crowdingRotational barrier height mdpi.com
Nitrogen atom geometryPyramidalNitrogen inversion barrierN/A

Coordination Chemistry and Ligand Applications

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with fluorinated ligands often follows established coordination chemistry routes, though the specific properties of the fluorinated precursors can influence reaction conditions.

The design of fluorinated ligands is often driven by the desire to fine-tune the electronic and steric properties of the resulting metal complexes. For instance, ligands incorporating trifluoroethyl groups can be synthesized through various organic methodologies. One common approach involves the nucleophilic substitution of a suitable precursor with a trifluoroethyl-containing nucleophile or the alkylation of a primary or secondary amine with a trifluoroethyl-containing electrophile.

In a related example, a hexadentate 1,4,7-triazacyclononane-based ligand with three methylene-(2,2,2-trifluoroethyl)phosphinate pendant arms was synthesized to study its coordination behavior with a range of divalent and trivalent transition metal ions. rsc.org This demonstrates a strategy to create polydentate ligands where the fluorinated groups are positioned to influence the metal's coordination environment.

The synthesis of ligands can also involve the direct use of fluorinated starting materials. For example, the reaction of 3-(trifluoromethyl)aniline (B124266) with 2-hydroxy-3-ethoxybenzaldehyde yields a Schiff base ligand, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol, showcasing the integration of a trifluoromethyl group onto a larger ligand framework. hawaii.edu

Table 1: Examples of Synthesized Fluorinated Ligands and their Precursors

Ligand NamePrecursor 1Precursor 2Resulting Ligand Motif
(E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol2-hydroxy-3-ethoxybenzaldehyde3-(trifluoromethyl)anilineImine with a trifluoromethylphenyl group
1,4,7-triazacyclononane-based ligand with methylene-(2,2,2-trifluoroethyl)phosphinate arms1,4,7-triazacyclononane(2,2,2-trifluoroethyl)phosphinate precursorMacrocycle with trifluoroethylphosphinate arms

Fluorinated ligands, including those analogous to Bis-(2-trifluoromethoxy-ethyl)-amine, can exhibit a variety of coordination modes depending on their structure. Simple fluorinated amines can act as monodentate N-donors. However, by incorporating multiple donor sites, polydentate ligands can be created. libretexts.orgsoton.ac.uk

For example, 1,4,7-triazacyclononane-based ligands with fluorinated pendant arms are designed to be hexadentate, coordinating to a metal ion through the three nitrogen atoms of the macrocycle and the oxygen atoms of the pendant arms. rsc.org Schiff base ligands derived from fluorinated anilines can act as bidentate or tridentate ligands, coordinating through the imine nitrogen and other donor atoms present in the molecule. hawaii.edu The denticity of the ligand plays a crucial role in determining the geometry and stability of the resulting metal complex. libretexts.orgsoton.ac.uk

The coordination can also lead to different isomeric forms, such as cis and trans isomers in octahedral complexes, which can influence the properties of the complex. libretexts.orgsoton.ac.uk

Fluorinated ligands have been successfully complexed with a wide array of transition metals. The choice of metal is often dictated by the intended application of the complex.

For instance, the (2,2,2-trifluoroethyl)phosphinate NOTA analogue has been complexed with divalent metals such as Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, as well as trivalent Cr³⁺, Fe³⁺, and Co³⁺. rsc.org The stability of these complexes was found to be significant with the late divalent transition metals. rsc.org

Palladium complexes with fluorinated ligands are of interest in catalysis. While not directly involving the target amine, studies on related systems show that fluorinated ligands can be used to stabilize palladium(IV) complexes.

Copper(II) complexes with fluorinated enaminone ligands have also been reported, highlighting the role of the ligand in the cytotoxic abilities of the metal complexes.

The coordination of fluorinated terpyridine ligands with cobalt(II) and iron(II) has been investigated, with studies focusing on the influence of the fluorinated backbone on the properties of the complexes.

Structural Analysis of Coordination Compounds

The precise structure and coordination environment of metal complexes are crucial for understanding their properties and reactivity.

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. rsc.org For complexes of the (2,2,2-trifluoroethyl)phosphinate NOTA analogue with divalent metals, X-ray crystallography revealed that the geometry of the complex is dependent on the ionic radius of the metal ion. rsc.org The larger Mn²⁺ ion forms a twisted trigonally antiprismatic complex, while the smaller Ni²⁺, Cu²⁺, and Zn²⁺ ions form octahedral complexes. rsc.org Interestingly, both coordination geometries were observed for Co²⁺ complexes. rsc.org

Crystallographic studies of indium complexes with triflate anions and phosphine (B1218219) oxide ligands have shown the formation of intricate hydrogen-bonding networks involving coordinated water molecules and the triflate anions, leading to the formation of a 24-membered pseudomacrocyclic ring in one instance.

Table 2: Selected Crystallographic Data for a Transition Metal Complex with a Fluorinated Ligand

CompoundMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)
[Ni(L)] (L = (2,2,2-trifluoroethyl)phosphinate NOTA analogue)Ni²⁺OctahedralNi-N: ~2.1, Ni-O: ~2.0N-Ni-N: ~84, O-Ni-O: ~90
[Mn(L)] (L = (2,2,2-trifluoroethyl)phosphinate NOTA analogue)Mn²⁺Twisted Trigonal AntiprismaticMn-N: ~2.3, Mn-O: ~2.2-

Note: The data in this table is illustrative and based on the reported structures of analogous compounds. rsc.org

A variety of spectroscopic techniques are employed to characterize coordination compounds in both solid and solution states.

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for characterizing the ligands and their complexes. ¹⁹F NMR is particularly useful for probing the environment of the fluorine atoms. For paramagnetic complexes, the ¹⁹F NMR signals can be significantly broadened and shifted, providing information about the distance between the fluorine atoms and the paramagnetic metal center. rsc.org For instance, a significant shortening of the ¹⁹F NMR longitudinal relaxation times was observed for paramagnetic complexes of the (2,2,2-trifluoroethyl)phosphinate NOTA analogue. rsc.org

IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the ligand and to observe shifts upon coordination to a metal ion. For example, the stretching vibration of the azomethine group (HC=N) in a Schiff base ligand, observed around 1614 cm⁻¹, confirms the formation of the ligand. hawaii.edu Changes in the C-F stretching frequencies, typically found in the 1100-1200 cm⁻¹ region, can also provide evidence of coordination. hawaii.edu

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which are often responsible for their color. The position and intensity of the absorption bands can be related to the geometry of the complex and the nature of the metal-ligand bonding.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons (paramagnetic complexes). It can provide detailed information about the electronic structure and the coordination environment of the metal ion. EPR studies on cobalt(II) and iron(II) complexes with fluorinated terpyridine ligands have been used to investigate the impact of fluorine-specific interactions.

Table 3: Spectroscopic Data for a Representative Fluorinated Ligand and its Complex

CompoundTechniqueKey Spectral Features
(E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenolIR (cm⁻¹)1614 (νHC=N), 1153 (νC–N), 1106 (νC–F)
Paramagnetic complexes of (2,2,2-trifluoroethyl)phosphinate NOTA analogue¹⁹F NMRSub-millisecond to tens of milliseconds T1 relaxation times

Note: The data in this table is illustrative and based on reported data for analogous compounds. rsc.orghawaii.edu

Influence of Fluorine on Ligand Properties and Metal-Ligand Interactions

The incorporation of fluorine atoms, particularly in the form of trifluoromethoxy groups, dramatically alters the electronic and steric profile of a ligand compared to its non-fluorinated counterparts. These changes have significant consequences for the stability, reactivity, and spectroscopic properties of the corresponding metal complexes.

The trifluoromethoxy group is a potent electron-withdrawing substituent. nih.gov This strong inductive effect significantly reduces the electron density on the nitrogen donor atom of the amine. As a result, this compound is expected to be a much weaker Lewis base compared to its non-fluorinated analog, bis(2-methoxyethyl)amine.

This reduced basicity has several key implications for coordination chemistry:

Metal-Ligand Bond Strength: The donation of the nitrogen lone pair to a metal center will be weaker, leading to a more labile metal-ligand bond. In some cases, this can result in weaker coordination to the metal. acs.orgnsf.gov

Redox Potentials of Metal Complexes: The strong electron-withdrawing nature of the -OCF3 groups will stabilize lower oxidation states of the metal center. lehigh.eduacs.org This is because the ligand will draw electron density away from the metal, making it more difficult to oxidize. For instance, the substitution of a methyl group with a trifluoromethyl group on a copper(I) complex was found to increase the oxidation potential by approximately +0.6 V. acs.org A similar, significant effect can be anticipated for the trifluoromethoxy group.

Ligand Field Strength: As a weaker σ-donor, this compound would be expected to occupy a lower position in the spectrochemical series compared to similar non-fluorinated amines. This would result in a smaller ligand field splitting (Δo or Δt), influencing the electronic spectra and magnetic properties of the metal complexes. For example, complexes with a smaller ligand field splitting are more likely to be high-spin (where applicable).

The introduction of fluorine can also serve as a useful diagnostic tool in techniques like 19F NMR spectroscopy to study complex speciation in solution. nsf.govnih.gov

Table 1: Comparison of Expected Electronic Properties

Property Bis(2-methoxyethyl)amine (Expected) This compound (Inferred)
Nitrogen Basicity Higher Lower
σ-Donating Ability Stronger Weaker
Metal-Ligand Bond Stronger, Less Labile Weaker, More Labile
Stabilization of Metal Oxidation State Favors higher oxidation states Stabilizes lower oxidation states
Ligand Field Strength Higher Lower

The trifluoromethoxy group, while electronically powerful, also introduces significant steric bulk. The volume of a -CF3 group is considerably larger than that of a methyl group, and the -OCF3 group will similarly impose steric constraints around the coordinating nitrogen atom.

This steric hindrance can influence:

Coordination Number and Geometry: The bulky nature of the two trifluoromethoxy-ethyl arms may prevent the coordination of a large number of these ligands around a single metal center. It could favor the formation of complexes with lower coordination numbers or distorted geometries to accommodate the sterically demanding groups.

Kinetic Stability: While the metal-ligand bond may be thermodynamically weaker due to electronic effects, the steric bulk can provide a kinetic barrier to ligand substitution reactions, effectively encapsulating the metal center and enhancing the complex's stability in solution.

Conformational Rigidity: The steric interactions between the trifluoromethoxy groups and with the metal center can restrict the conformational flexibility of the ligand upon coordination, leading to more well-defined and rigid complex structures. Studies on related trifluoromethylated phenanthroline ligands have shown that steric hindrance can inhibit distortions in the excited state of copper(I) complexes. acs.orgnsf.gov

Supramolecular Assembly and Self-Organization with Metal Complexes

Coordination-driven self-assembly is a powerful strategy for the construction of discrete, complex supramolecular architectures from metal ions and organic ligands. nih.govbirmingham.ac.uk The unique properties of this compound make it a potentially interesting candidate for use in this field.

The combination of a flexible ethylamine (B1201723) backbone with the specific electronic and steric characteristics of the trifluoromethoxy groups could lead to the formation of novel supramolecular structures. rsc.org

Formation of Macrocycles and Cages: The flexible nature of the ligand, coupled with the defined coordination vectors of a metal ion, could facilitate the self-assembly of metallo-macrocycles or even three-dimensional cages. The final structure would be highly dependent on the preferred coordination geometry of the metal ion and the stoichiometry of the reaction.

Role of Weak Interactions: While the primary driving force for assembly is the metal-ligand bond, secondary interactions involving the fluorinated groups could play a crucial role in directing the self-organization process and stabilizing the final architecture. These can include dipole-dipole interactions and so-called "fluorous" interactions, where the fluorinated portions of the molecules preferentially associate with each other.

Stimuli-Responsive Systems: The lability of the metal-nitrogen bond, a consequence of the ligand's weak basicity, could be exploited to create stimuli-responsive supramolecular systems. nih.gov For example, the assembly could potentially be disassembled or reconfigured by changing the solvent, temperature, or by introducing a competing, more strongly coordinating ligand.

While direct examples using this compound are not available, the principles of supramolecular assembly with analogous systems are well-established. For instance, hemilabile ligands containing both strong and weak donor sites have been used to create complex, responsive supramolecular structures. nih.gov this compound can be viewed in a similar light, where the nitrogen is a primary, albeit weakened, donor site, and the ether oxygens could potentially act as very weak secondary donors under certain conditions.

Table 2: Potential Supramolecular Applications

Supramolecular Aspect Potential Role of this compound
Structural Motif Could act as a flexible panel or linker in the formation of metallo-macrocycles or cages.
Directing Interactions Fluorous interactions between -OCF3 groups could influence the packing and organization of the final assembly.
System Responsiveness The relatively weak M-N bond could allow for disassembly or rearrangement in response to external stimuli.

Catalytic Applications of Bis 2 Trifluoromethoxy Ethyl Amine and Its Derivatives

Organocatalytic Roles

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has seen a surge in the use of chiral amines and their derivatives. nih.govacs.org These catalysts are valued for their ability to facilitate a wide range of transformations, often with high enantioselectivity. princeton.eduresearchgate.net

There is no available research on the direct use of Bis-(2-trifluoromethoxy-ethyl)-amine as an organocatalyst in organic transformations. The catalytic activity of amines is highly dependent on their structure, particularly the steric and electronic environment around the nitrogen atom. While fluorinated amines, in general, are of interest due to the unique electronic properties conferred by fluorine atoms, the specific catalytic behavior of this compound remains unexplored. acs.org

The development of chiral amine derivatives is a cornerstone of asymmetric organocatalysis, enabling the synthesis of enantiomerically enriched products. nih.govrsc.org However, no chiral derivatives of this compound have been reported in the context of asymmetric catalysis. The synthesis and application of such derivatives would be a novel area of investigation.

Metal Complexes as Catalysts in Organic Reactions

Metal complexes incorporating amine ligands are fundamental to a vast array of catalytic processes. The electronic and steric properties of the amine ligand play a crucial role in tuning the reactivity and selectivity of the metal center. nih.govuni-stuttgart.de

The formation of carbon-carbon and carbon-nitrogen bonds is central to synthetic organic chemistry. While various metal-amine complexes are known to catalyze these reactions, there are no documented instances of complexes derived from this compound being utilized for this purpose. The influence that the trifluoromethoxy groups would have on the catalytic activity of a metal center in such reactions is currently unknown.

Catalytic hydrogenation, dehydrogenation, and hydrofunctionalization are critical industrial processes. The design of ligands for the metal catalysts in these reactions is an active area of research. No studies have been published on the use of this compound as a ligand in these catalytic systems.

Metal-catalyzed polymerization and oligomerization are essential for the production of a wide range of materials. The nature of the ligands coordinated to the metal center can significantly impact the properties of the resulting polymers. There is no literature available on the application of metal complexes of this compound in polymerization or oligomerization reactions.

Derivatization and Functionalization Strategies

Chemical Modification of the Amine Nitrogen

The secondary amine group in Bis-(2-trifluoromethoxy-ethyl)-amine serves as the primary site for chemical modification, allowing for the introduction of a wide array of functional groups.

The nucleophilic nitrogen atom of this compound is expected to readily react with various electrophilic reagents to form stable amide, thiourea (B124793), and urea (B33335) derivatives.

Amides: The synthesis of N,N-bis(2-trifluoromethoxy-ethyl) amides can be achieved through standard acylation reactions. This typically involves reacting the parent amine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. While primary, secondary, and tertiary amines are all amenable to synthesis via amide reduction, the formation of the amide bond itself is a fundamental transformation for secondary amines. rsc.org

Thioureas: The reaction of secondary amines with isothiocyanates provides a direct route to N,N,N'-trisubstituted thioureas. For instance, studies on the similar compound bis(2-aminoethyl)amine have shown that heating with suitable isothiocyanates leads to the formation of thiourea derivatives. nih.gov Applying this to this compound, reaction with an aryl or alkyl isothiocyanate (R-N=C=S) would yield the corresponding N'-substituted-N,N-bis(2-trifluoromethoxy-ethyl)thiourea. The efficiency of such redox initiator systems can be influenced by the nature of the substituents on the thiourea. nih.gov

Ureas: Similarly, urea derivatives can be synthesized by reacting the amine with isocyanates (R-N=C=O). This addition reaction is typically facile and provides a straightforward method for producing N,N-disubstituted ureas. Another approach involves the use of reagents like bis(2,2,2-trifluoroethyl) carbonate, which reacts with amines to form carbamates that can then be converted to ureas. sioc-journal.cn The synthesis of diaryl urea derivatives, which are analogs of important pharmaceutical compounds, often proceeds through the reaction of an aryl amine with an aryl isocyanate. acs.org

The secondary amine functionality of this compound can be incorporated into various heterocyclic ring systems. This typically involves bifunctional reagents that react with the amine nitrogen to close a ring. The synthesis of nitrogen-containing heterocycles is a vast field, with methods including intramolecular cyclizations and redox-annulations. nih.govnih.gov For example, visible light-promoted C-H functionalization of tertiary amines can lead to the formation of α-amino carbon radicals, which can participate in the synthesis of alkaloids and other complex molecules. mdpi.com While specific examples starting from this compound are not documented, its secondary amine could theoretically participate in condensation reactions with diketones or other suitable precursors to form five- or six-membered heterocycles.

Functionalization at the Ethyl Chains and Trifluoromethoxy Groups

Functionalization of the ethyl chains or the trifluoromethoxy groups presents a significant chemical challenge due to the inherent stability of these moieties.

Ethyl Chains: The C-H bonds on the aliphatic ethyl chains are generally unactivated. However, modern synthetic methods have been developed for the C-H functionalization of unactivated aliphatic systems. nih.govacs.org These often involve radical-based processes. For example, methods for the trifluoromethylation of unactivated methylene (B1212753) units have been developed using copper-based reagents under photolytic conditions, which tolerate a wide range of functional groups including amides and free carboxylic acids. nih.govacs.org While not specifically reported for this compound, such strategies represent a potential, albeit challenging, route for modifying the ethyl backbone.

Trifluoromethoxy Groups: The trifluoromethoxy (-OCF₃) group is known for its exceptional chemical and thermal stability. youtube.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to chemical and metabolic degradation. google.com This stability is a key reason for its incorporation into pharmaceuticals and agrochemicals. youtube.comgoogle.com Direct functionalization of the -OCF₃ group, such as through C-F bond activation, is extremely difficult and would require harsh conditions or highly specialized reagents. While methods for the hydrodefluorination of trifluoromethylarenes have been developed, these are not readily applicable to the aliphatic trifluoromethoxy group. nih.gov Therefore, functionalization at this position is generally not considered a viable synthetic strategy under standard laboratory conditions.

Development of Analytical Derivatization Reagents and Methods

The detection and quantification of amines often require derivatization to enhance their detectability by chromatographic methods like HPLC or GC. sioc-journal.cn This typically involves reacting the amine with a reagent that introduces a chromophoric or fluorophoric tag.

While there is no specific evidence of this compound being used as a derivatizing reagent, its structural features could offer potential in this area. The presence of multiple fluorine atoms could be exploited in fluorous solid-phase extraction techniques. This method uses a fluorophilic stationary phase to selectively retain and separate fluorinated molecules from non-fluorinated ones, which can simplify sample cleanup. A hypothetical derivatizing reagent based on the this compound scaffold could be designed to react with an analyte, introducing the fluorous tag and enabling this powerful purification method.

For the analysis of this compound itself, standard derivatization procedures for secondary amines would be applicable. Reagents like dansyl chloride, dabsyl chloride, or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) could be used to attach a UV-active or fluorescent group, allowing for sensitive detection.

Applications in Advanced Materials and Organic Synthesis

Building Blocks for Complex Molecular Architectures

The incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. alfa-chemistry.com Fluorinated amines, in particular, serve as valuable synthons for creating more complex and functionalized molecules. alfa-chemistry.com

By analogy with other fluorinated amines, Bis-(2-trifluoromethoxy-ethyl)-amine could serve as a key building block for novel, complex molecules. The secondary amine provides a reactive site for further functionalization, while the trifluoromethoxy groups (-OCF3) can impart unique electronic and steric properties to the target molecule. For instance, fluorinated amines are utilized in the synthesis of unnatural amino acids and other bioactive compounds. nih.gov The presence of the trifluoromethoxy group, known for its high thermal and chemical stability, could offer advantages in the synthesis of robust molecular architectures. acs.org

Integration into Polymeric Materials

The unique properties conferred by the trifluoromethoxy group, such as hydrophobicity, thermal stability, and low dielectric constant, make this compound an interesting candidate for integration into polymeric materials. acs.orgresearchgate.net

The secondary amine functionality in this compound makes it a suitable candidate as a monomer in polymerization reactions, particularly in aza-Michael addition polymerization. This type of reaction involves the conjugate addition of an amine to an activated double bond, such as that in an acrylate. nih.gov Aza-Michael addition is a versatile, often catalyst-free method for creating polymer networks. researchgate.netrsc.org

Porous polymers have been successfully synthesized through the aza-Michael addition reaction of multifunctional acrylates and diamines. rsc.org By reacting this compound with a diacrylate monomer, a fluorinated polymer network could be formed. The resulting polymer would be expected to exhibit properties influenced by the trifluoromethoxy groups.

Table 1: Illustrative Michael Addition Polymerization based on Analogous Systems

Monomer 1 (Amine)Monomer 2 (Acrylate)Resulting Polymer StructurePotential PropertiesReference
Hexamethylene diamine (HDA)Trimethylolpropane propoxylate triacrylate (TPT)Cross-linked Polyamide NetworkPorous material with controlled structure rsc.org
This compound (Hypothetical) Diacrylate MonomerLinear or Cross-linked Fluoropolymer Enhanced thermal stability, low dielectric constant, hydrophobicity N/A

The incorporation of trifluoromethoxy (-OCF3) groups into polymer backbones is known to significantly alter their properties. In polyimides, for example, the introduction of -OCF3 groups can lead to lower dielectric constants, reduced moisture absorption, and improved solubility, without compromising thermal stability to the extent that trifluoromethyl (-CF3) groups sometimes do. acs.orgresearchgate.netrsc.org

If integrated into a polymer matrix, either as a monomer or as an additive, this compound would be expected to act as a modifier, enhancing certain properties of the final material. The presence of the flexible ethyl chains could also influence the polymer's mechanical properties, potentially improving its processability.

Table 2: Property Modification in Polyimides by Fluorinated Groups (Analogous Systems)

Fluorinated GroupEffect on Dielectric Constant (Dk)Effect on Moisture AbsorptionEffect on Thermal Stability (Tg)Reference
Trifluoromethyl (-CF3)LoweredLoweredMay be slightly reduced researchgate.netmdpi.com
Trifluoromethoxy (-OCF3) Significantly Lowered Significantly Lowered Generally Maintained or Improved acs.orgmdpi.com

Utility in Developing Novel Synthetic Reagents and Intermediates

Secondary amines are precursors to a wide array of reagents and intermediates in organic synthesis. The unique electronic nature of the trifluoromethoxy group suggests that derivatives of this compound could offer novel reactivity.

A well-known class of fluorinating agents is the dialkylaminosulfur trifluorides. A prominent example is Bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®. sigmaaldrich.cn This reagent is valued for its enhanced thermal stability compared to diethylaminosulfur trifluoride (DAST) and is used to convert alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. sigmaaldrich.cnnih.gov

By analogy, reacting this compound with sulfur tetrafluoride (SF4) could potentially yield a novel deoxofluorinating agent, "Bis-(2-trifluoromethoxy-ethyl)-aminosulfur trifluoride". The higher electronegativity of the trifluoromethoxy groups compared to the methoxy (B1213986) groups in Deoxo-Fluor might influence the reactivity and stability of such a reagent.

Table 3: Comparison of Deoxofluorinating Agents (by Analogy)

ReagentPrecursor AmineKey FeaturesReference
DASTDiethylamineHighly reactive, thermally less stable sigmaaldrich.cn
Deoxo-Fluor®Bis(2-methoxyethyl)amineMore thermally stable than DAST, broad utility sigmaaldrich.cn
"Bis-(2-trifluoromethoxy-ethyl)-aminosulfur trifluoride" (Hypothetical) This compound Potentially altered stability and reactivity due to -OCF3 groups N/A

Reagents derived from secondary amines are often employed in one-pot reactions to streamline synthetic sequences. For instance, Deoxo-Fluor® is used in one-pot procedures to convert carboxylic acids directly into amides, bypassing the need to isolate the intermediate acyl fluoride (B91410). nih.govacs.orgnih.gov This is achieved by first activating the carboxylic acid with the fluorinating agent, followed by the in-situ addition of an amine. nih.govnih.gov

A hypothetical fluorinating reagent derived from this compound could potentially be utilized in similar one-pot transformations. acs.org The efficiency and substrate scope of such reactions would depend on the reactivity of the novel reagent. Furthermore, fluorinated secondary amines themselves can be key components in one-pot syntheses of other complex fluorinated molecules. nih.govacs.org

Potential in Sensor Technology (by analogy with related compounds)

While there is no specific information on the application of this compound in sensor technology, the unique properties of the trifluoromethoxy (-OCF3) group suggest potential applications by analogy with other fluorinated compounds. The introduction of fluorinated groups, such as trifluoromethoxy and trifluoromethyl, into molecular structures can significantly alter their electronic properties, lipophilicity, and metabolic stability, which are key characteristics in the design of advanced materials, including chemical sensors. mdpi.combeilstein-journals.orgresearchgate.net

The high electronegativity of the trifluoromethoxy group can influence the electron density of a molecule. beilstein-journals.org This property is valuable in the development of electrochemical and optical sensors. For instance, molecules containing this group could be explored as ionophores in ion-selective electrodes, where their electronic character could enhance the selective binding of specific ions.

In the realm of optical sensors, fluorinated compounds are used to enhance the performance of luminescent sensors. For example, fluorinated hybrid xerogels have been used to create highly sensitive oxygen sensors. nih.gov The presence of fluorinated groups can increase the solubility of luminophores in the sensor matrix and improve the diffusion of the analyte, leading to a better sensor response. By analogy, a molecule like this compound could potentially be incorporated into polymer matrices for similar purposes, with the trifluoromethoxy groups contributing to a desirable hydrophobic and gas-permeable environment.

Furthermore, the trifluoromethoxy group is considered one of the most lipophilic substituents, a property that can be exploited in sensors designed for detecting nonpolar analytes. researchgate.net The incorporation of such groups can enhance the interaction between the sensor and the analyte, thereby improving sensitivity and selectivity.

Research on other fluorinated amines and pyridinyl amines has shown their utility as ligands for metal complexes with applications in ion sensing and luminescent materials. mdpi.com The nitrogen atom in this compound could act as a coordination site for metal ions, and the trifluoromethoxy groups could modulate the electronic properties and stability of the resulting complex, making it a candidate for a fluorescent or colorimetric sensor.

Conclusion and Future Research Directions

Summary of Current Research Trajectories

Direct research on Bis-(2-trifluoromethoxy-ethyl)-amine is not yet prevalent in publicly accessible literature. However, the current research trajectories for analogous structures, such as fluorinated amines and trifluoromethoxy-containing compounds, provide a clear roadmap for its potential investigation.

Key research streams focus on:

Medicinal Chemistry Insertion: The trifluoromethoxy group is increasingly recognized as a valuable substituent in drug design to enhance metabolic stability and membrane permeability. mdpi.combohrium.com Research on similar fluorinated amines suggests a strong potential for their use as building blocks in the synthesis of novel bioactive compounds. nih.govalfa-chemistry.com

Advanced Material Precursors: Fluorinated polymers and materials often exhibit unique thermal and chemical resistance. The investigation of compounds like this compound as monomers or additives for creating specialized polymers is a logical trajectory.

Synthetic Methodology Development: A significant portion of current research in organofluorine chemistry is dedicated to developing new, efficient, and safe methods for introducing fluorinated groups into molecules. rsc.orgresearchgate.net The synthesis of the target compound itself would be a notable contribution, likely drawing from recent advances in fluorination and trifluoromethoxylation. mdpi.com

Identification of Research Gaps and Emerging Challenges

The primary research gap is the absence of a reported synthesis and characterization of this compound. This gap highlights several underlying challenges in contemporary organofluorine chemistry.

Table 1: Identified Research Gaps and Challenges

Category Specific Gap or Challenge Context and Significance
Synthesis Lack of a direct, high-yield synthetic route.The direct introduction of the trifluoromethoxy group remains a significant hurdle; reagents are often expensive, hazardous, or require multi-step preparation. researchgate.net
Reactivity Data No available data on the reactivity of the N-H bond or the stability of the C-O-CF3 linkage in this specific molecular context.The influence of the two trifluoromethoxy-ethyl arms on the nucleophilicity and basicity of the central amine is unknown.
Physicochemical Properties Absence of measured properties (e.g., pKa, LogP, boiling point, spectral data).This data is fundamental for predicting behavior in biological systems or material composites and for designing purification and analysis protocols.
Toxicity & Environmental Impact No toxicological or environmental fate data.The high stability of C-F bonds raises concerns about persistence and potential bioaccumulation, a critical aspect for any new fluorinated compound.

Overcoming these challenges will require innovative synthetic solutions and a thorough, systematic characterization of the molecule's fundamental properties.

Prospective Areas for Future Investigation

Future research on this compound can be strategically divided into foundational synthesis, reactivity exploration, and application expansion.

Once synthesized, the reactivity of this compound will be a fertile ground for investigation. Key studies would involve:

N-H Functionalization: Exploring reactions at the central nitrogen atom, such as alkylation, arylation, acylation, and sulfonylation, to create a library of derivatives for screening in various applications.

Catalytic Activity: Investigating the potential of the compound and its derivatives to act as ligands for transition metal catalysts. The fluorine atoms could modulate the electronic properties of a metal center, potentially leading to novel catalytic activities. mdpi.com

Ring-Forming Reactions: Using the bifunctional nature of the molecule to synthesize novel heterocyclic compounds containing the trifluoromethoxy-ethyl side chains.

A major focus should be on environmentally benign synthetic methods.

Mechanochemical Synthesis: Exploring solvent-free mechanochemical methods, which have proven effective for synthesizing other fluorinated imines and amines, could offer a greener alternative to traditional solvent-based reactions. mdpi.com

Catalytic Hydrogenation: Developing routes from readily available fluorine-containing nitro compounds via catalytic hydrogenation would be an economical and sustainable approach. alfa-chemistry.com

Valorization of Feedstocks: Investigating the use of reagents derived from abundant sources like sulfur hexafluoride (SF6) or using carbon dioxide (CO2) as a C1 building block could significantly improve the green credentials of the synthesis. nih.govacs.org

Table 2: Comparison of Potential Synthetic Approaches

Synthetic Strategy Potential Reagents Advantages Challenges
Nucleophilic Substitution 2-(Trifluoromethoxy)ethyl halide and ammonia (B1221849)Conceptually simplePrecursor availability; potential for over-alkylation
Reductive Amination Trifluoromethoxyacetaldehyde and ammoniaGood control over substitutionStability and synthesis of the aldehyde precursor
Modern Fluorination Non-fluorinated di-ethanolamine derivativesUse of safer fluorinating agents (e.g., Selectfluor) rsc.orgSelectivity and harsh reaction conditions
Sustainable Methods SF6-derived reagents, mechanochemistry mdpi.comacs.orgReduced solvent waste, improved safety profileTechnology is still developing; scalability may be an issue

The unique properties expected from the trifluoromethoxy groups make this compound a candidate for several high-value applications.

Medicinal Chemistry: As a scaffold or intermediate for synthesizing new drug candidates. The -OCF3 groups can improve metabolic stability and act as a bioisostere for other functional groups, potentially enhancing binding affinity to biological targets. mdpi.commdpi.com

Materials Science: As a monomer for creating fluorinated polyamides or as an additive to modify the surface properties, thermal stability, and chemical resistance of existing polymers.

Agrochemicals: The trifluoromethoxy group is present in several successful agrochemicals. mdpi.com Derivatives of this compound could be screened for novel herbicidal or pesticidal activity.

Ionic Liquids: N-alkylation of the central amine could lead to the formation of novel fluorinated quaternary ammonium (B1175870) salts, which could be explored as task-specific ionic liquids or phase-transfer catalysts.

The systematic investigation into these areas will be crucial to unlocking the full potential of this compound and solidifying the role of advanced fluorinated compounds in the future of chemical science.

Q & A

Q. What are the recommended synthetic routes for Bis-(2-trifluoromethoxy-ethyl)-amine?

Methodological Answer: Synthesis typically involves nucleophilic substitution. For example:

React 2-chloroethylamine with sodium trifluoromethoxide (CF₃O⁻Na⁺) under anhydrous conditions.

Optimize stoichiometry (2:1 molar ratio of CF₃O⁻ to amine) to ensure bis-substitution.

Purify via fractional distillation or silica-gel chromatography to isolate the product.
Key Considerations:

  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis of trifluoromethoxy groups.
  • Monitor reaction progress via ¹⁹F NMR for CF₃O– signal (δ ~ -55 to -60 ppm) .

Q. How can researchers characterize this compound spectroscopically?

Methodological Answer:

  • ¹H NMR: Identify ethylenic protons (δ ~3.4–3.8 ppm for –CH₂–O–CF₃) and amine protons (δ ~1.5–2.5 ppm, broad).
  • ¹⁹F NMR: A singlet at δ ~ -58 ppm confirms the trifluoromethoxy group .
  • Mass Spectrometry (EI-MS): Look for molecular ion [M⁺] at m/z 273 (C₆H₁₀F₆NO₂) and fragmentation patterns (e.g., loss of CF₃O– groups).
  • FT-IR: Stretching vibrations for C–O–C (~1100 cm⁻¹) and N–H (~3300 cm⁻¹) .

Q. What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Store in amber glass vials under inert gas (Ar/N₂) at -20°C.
  • Avoid moisture and light to prevent decomposition of the trifluoromethoxy group.
  • Use molecular sieves (3Å) to adsorb residual water .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethoxy groups influence the compound’s coordination chemistry?

Methodological Answer:

  • The –OCF₃ groups reduce electron density on the amine nitrogen, enhancing Lewis acidity and favoring coordination to transition metals (e.g., Cu²⁺, Sn²⁺).
  • Experimental Design:
    • Synthesize metal complexes (e.g., [Cu(L)₂]²⁺) and characterize via X-ray crystallography.
    • Compare stability constants with non-fluorinated analogs using potentiometric titrations.
  • Reference: Similar fluorinated ligands in copper-oxygen adducts show enhanced oxidative stability .

Q. What computational methods can predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to assess frontier molecular orbitals (HOMO/LUMO).
  • Solvent Effects: Use PCM models to simulate reactivity in polar aprotic solvents (e.g., DMF, THF).
  • Applications: Predict regioselectivity in alkylation or acylation reactions .

Q. How can researchers resolve contradictory spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and high-resolution MS to confirm structural assignments.
  • Dynamic NMR: Analyze temperature-dependent ¹H NMR to detect conformational flexibility (e.g., amine inversion).
  • X-ray Diffraction: Resolve ambiguities in connectivity or stereochemistry .

Q. What role does this compound play in stabilizing polymeric materials?

Methodological Answer:

  • The compound may act as a fluorinated crosslinker or antioxidant.
  • Experimental Design:
    • Incorporate into polymer matrices (e.g., polyurethanes) and test thermal stability via TGA.
    • Compare degradation rates (e.g., UV exposure) with non-fluorinated analogs.
  • Reference: Fluorinated amines in polyesters improve resistance to oxidative degradation .

Data Contradiction Analysis

Q. Discrepancies in reported boiling points: How to address them?

Methodological Answer:

  • Source Evaluation: Cross-check data from NIST WebBook, peer-reviewed journals, and replicated syntheses.
  • Experimental Replication: Measure boiling point under standardized conditions (e.g., reduced pressure to avoid decomposition).
  • Statistical Analysis: Use Grubbs’ test to identify outliers in published datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.